N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
This compound belongs to the 1,4-benzothiazine class of heterocyclic molecules, characterized by a sulfur and nitrogen-containing bicyclic core. The structure features a 3-nitrophenylacetamide moiety linked to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine scaffold. The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity, while the nitro group at the phenyl ring’s meta position introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)9-4-5-13-12(6-9)22-16(25)14(28-13)8-15(24)21-10-2-1-3-11(7-10)23(26)27/h1-7,14H,8H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKCEQIYPOZIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazinone core and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure
The IUPAC name of the compound is N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide. Its molecular formula is C17H14F3N3O4S. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzothiazinone core are crucial for its binding affinity and activity. It may inhibit enzyme activity by binding to active or allosteric sites, disrupting normal cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound has shown promising antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against these pathogens .
- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although specific data on MIC values against fungal strains is limited.
- Anticancer Potential : Research into the anticancer effects of compounds with similar structures indicates potential efficacy in inhibiting cancer cell proliferation. This compound’s unique functional groups could enhance its cytotoxicity against various cancer cell lines .
Case Studies
Several studies have explored the biological activity of related compounds and provided insights into their mechanisms:
- Comparative Studies : A comparative analysis of similar compounds revealed that those with trifluoromethyl substitutions often exhibited enhanced biological activity compared to their non-fluorinated counterparts .
- Mannich Bases : Research on Mannich bases has highlighted their anticancer and antimicrobial properties, suggesting that structural modifications can significantly influence bioactivity . The incorporation of the benzothiazinone core in this compound may similarly enhance its therapeutic potential.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations on the Phenyl Ring
N-(4-Nitrophenyl) Analog (CAS: 371136-63-9)
- Structure : The nitro group is para-substituted on the phenyl ring.
- Molecular Formula : C₁₇H₁₂F₃N₃O₄S vs. C₁₇H₁₂F₃N₃O₄S (target compound).
- Key Differences :
N-(2-Cyanophenyl) Analog (CID 2876418)
- Structure: A cyano group replaces the nitro group at the phenyl ring’s ortho position.
- Molecular Formula : C₁₈H₁₂F₃N₃O₂S.
- Key Differences: The cyano group’s strong electron-withdrawing nature may reduce hydrogen-bonding capacity compared to nitro. Lower molar mass (407.37 g/mol) vs. ~408.44 g/mol (target compound) due to fewer oxygen atoms .
N-(3-Trifluoromethylphenyl) Analog (CAS: 300812-56-0)
Modifications on the Benzothiazine Core
N-(2-Butoxyphenyl) Analog (CAS: 431985-56-7)
- Structure : A butoxy group is introduced at the phenyl ring’s ortho position.
- Molecular Formula : C₂₁H₂₁F₃N₂O₃S.
- Key Differences :
Dichlorophenyl Substituted Analog (CAS: 694498-44-7)
- Structure : 3,5-Dichloro substitution on the phenyl ring.
- Molecular Formula : C₁₇H₁₁Cl₂F₃N₂O₂S.
- Molar mass: 435.25 g/mol vs. ~408.44 g/mol (target compound) .
Pharmacological and Physicochemical Properties
| Compound | Molar Mass (g/mol) | logP (Predicted) | Key Functional Groups | Biological Activity Insights |
|---|---|---|---|---|
| Target Compound | ~408.44 | 2.1–2.5 | 3-NO₂, 6-CF₃ | Antifungal (inferred from QSAR) |
| N-(4-Nitrophenyl) Analog | 408.44 | 2.0–2.3 | 4-NO₂, 6-CF₃ | Likely reduced steric optimization |
| N-(2-Cyanophenyl) Analog | 407.37 | 1.8–2.0 | 2-CN, 6-CF₃ | Enhanced metabolic stability |
| N-(3-Trifluoromethylphenyl) | 434.36 | 3.0–3.5 | 3-CF₃, 6-CF₃ | High lipophilicity, CNS potential |
| N-(2-Butoxyphenyl) Analog | 438.46 | 3.2–3.7 | 2-OBut, 6-CF₃ | Improved tissue penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
